Dexoxadrol

Description

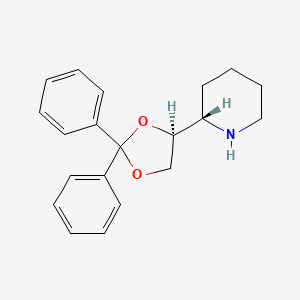

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. |

|---|---|

CAS No. |

4741-41-7 |

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1 |

InChI Key |

HGKAMARNFGKMLC-GGYWPGCISA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

4741-41-7 |

Related CAS |

23257-58-1 (hydrochloride) |

solubility |

In water, 19.2 mg/L at 25 °C (est) |

Synonyms |

d-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane dexoxadrol dexoxadrol hydrochloride |

vapor_pressure |

8.26X10-8 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Dexoxadrol's Mechanism of Action on NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexoxadrol is a dissociative anesthetic that exerts its pharmacological effects primarily through the potent and selective non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] This guide provides a comprehensive overview of this compound's mechanism of action at the molecular level, detailing its binding site, quantitative affinity, and the downstream signaling consequences of its interaction with the NMDA receptor. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and related fields.

Core Mechanism of Action: Non-Competitive Antagonism at the PCP Binding Site

This compound is classified as a non-competitive antagonist of the NMDA receptor.[2] Its primary binding site is located within the ion channel pore of the receptor, at a site commonly referred to as the phencyclidine (PCP) binding site.[3][4] By binding to this site, this compound physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate (B1630785) and glycine (B1666218).[2] This action is stereoselective, with this compound demonstrating a significantly higher affinity for the PCP binding site compared to its levorotatory enantiomer, levoxadrol.[1]

NMDA Receptor Structure and this compound Binding

The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[5] The binding of glutamate to the GluN2 subunits and a co-agonist (glycine or D-serine) to the GluN1 subunits is required for channel activation.[5] The PCP binding site, where this compound exerts its effect, is located deep within the ion channel pore and is accessible only when the channel is in its open state.[5]

Quantitative Data: Binding Affinities of this compound and its Analogues

The affinity of this compound and its analogues for the PCP binding site of the NMDA receptor has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nM) | Reference |

| (2S,4S)-1,3-dioxolane (2S,4S)-13b | 69 | [6] |

| 4-oxo-dexoxadrol analogue (15a) | 470 | [7] |

| This compound analogue (WMS-2508) | 44 |

Note: This table summarizes available data from the abstracts of the cited literature. A comprehensive review of the full-text articles is recommended for a complete dataset.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with NMDA receptors.

Radioligand Binding Assay for the PCP Site

This protocol is a standard method for determining the binding affinity of a test compound to the PCP binding site of the NMDA receptor.

1. Materials:

-

Radioligand: --INVALID-LINK---MK-801, a high-affinity ligand for the PCP site.

-

Receptor Source: Homogenized rat forebrain membranes, a rich source of NMDA receptors.

-

Test Compound: this compound or its analogues.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membranes are washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the radioligand (--INVALID-LINK---MK-801) at a fixed concentration (near its Kd value), the rat brain membrane preparation, and either buffer (for total binding), a high concentration of a known non-competitive antagonist like unlabeled MK-801 or PCP (for non-specific binding), or varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors and the inhibitory effect of antagonists like this compound.

1. Materials:

-

Cell Culture: Neurons or cell lines (e.g., HEK293) expressing NMDA receptors.

-

Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.

-

Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.

-

External Solution: A solution mimicking the extracellular environment, containing NMDA and glycine to activate the receptors.

-

Patch-Clamp Amplifier and Data Acquisition System.

2. Procedure:

-

Cell Preparation: Cells are cultured on coverslips.

-

Pipette Positioning: A patch pipette filled with internal solution is positioned onto the surface of a single cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Current Recording: The cell is voltage-clamped at a specific membrane potential (e.g., -60 mV). NMDA and glycine are applied to the external solution to evoke an inward current through the NMDA receptors.

-

Antagonist Application: this compound is added to the external solution, and the reduction in the NMDA-evoked current is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the NMDA-evoked current (IC50) is determined.

Downstream Signaling Pathways

The blockade of Ca2+ influx through NMDA receptors by this compound is expected to modulate various downstream signaling pathways that are critical for neuronal function, including synaptic plasticity, gene expression, and cell survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. NMDA receptor activation can lead to the activation of this pathway. By blocking NMDA receptor-mediated Ca2+ influx, this compound would be expected to downregulate the PI3K/Akt/mTOR pathway, which could contribute to its neuroprotective or neurotoxic effects depending on the cellular context.

CREB Signaling

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. The activation of CREB is often dependent on Ca2+ influx through NMDA receptors. Therefore, this compound, by inhibiting this Ca2+ influx, is likely to suppress the phosphorylation and activation of CREB, thereby altering the expression of CREB-dependent genes.

Conclusion

This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor via binding to the PCP site within the ion channel. This action effectively blocks Ca2+ influx, leading to the modulation of critical downstream signaling pathways such as the PI3K/Akt/mTOR and CREB pathways. The quantitative data on its binding affinity, coupled with detailed experimental protocols, provide a solid foundation for further research into its pharmacological effects and potential therapeutic applications. Understanding the intricate molecular interactions of this compound with the NMDA receptor is paramount for the development of novel therapeutics targeting glutamatergic neurotransmission.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glucocorticoids curtail stimuli-induced CREB phosphorylation in TRH neurons through interaction of the glucocorticoid receptor with the catalytic subunit of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

The Pharmacological Profile of Dexoxadrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexoxadrol, the dextrorotatory enantiomer of dioxadrol, is a potent dissociative anesthetic agent that emerged from research in the mid-20th century.[1][2] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2] By binding to the phencyclidine (PCP) site within the receptor's ion channel, this compound effectively blocks the influx of cations, leading to its characteristic anesthetic and analgesic effects.[1][3] The drug also exhibits affinity for sigma receptors. Despite promising initial results as an analgesic, its clinical development was terminated due to a high incidence of severe psychotomimetic side effects, including hallucinations and nightmares.[1][2][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, mechanism of action, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

This compound's primary pharmacological effects are mediated through its interaction with the NMDA receptor. It acts as a potent and selective non-competitive antagonist by binding with high affinity to a site within the ion channel of the receptor, commonly known as the phencyclidine (PCP) binding site.[1] This action is stereoselective, with this compound demonstrating significantly greater affinity for the PCP binding site than its levorotatory counterpart, levoxadrol.

The binding of this compound to the open channel of the NMDA receptor physically obstructs the passage of cations, primarily Ca²⁺ and Na⁺. This blockade prevents the depolarization of the neuron, thereby dampening excitatory neurotransmission.

In addition to its effects on the NMDA receptor, this compound is also a potent blocker of a PCP-sensitive, voltage-gated potassium channel in presynaptic nerve terminals. This action is thought to contribute to some of the behavioral effects observed with PCP-like compounds. In contrast, its enantiomer, levoxadrol, is a very weak blocker of this potassium channel but activates a separate, naloxone-sensitive potassium channel. This compound is also known to be a sigma receptor agonist.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

Receptor Binding Affinity

The affinity of this compound and its analogues for the NMDA receptor has been quantified through competitive radioligand binding assays. While a specific Ki value for this compound is not consistently reported in recent literature, studies on its analogues demonstrate high affinity and provide insight into its structure-activity relationship.

| Compound/Analogue | Modification | Receptor Target | Ki (nM) |

| (2S,4S)-13b | Homologue of Etoxadrol/Dexoxadrol | NMDA (PCP Site) | 69[5] |

| WMS-2508 (17d) | Hydroxy moiety at position 4 of piperidine (B6355638) ring | NMDA (PCP Site) | 44[6] |

| WMS-2539 ((S,S,S)-6) | Fluorine atom at position 4 of piperidine ring | NMDA (PCP Site) | 7 |

| Racemic 15a | 4-oxo-dexoxadrol analogue | NMDA (PCP Site) | 470[7] |

| Homologous Primary Amine (2a) | Ring and side chain homologue | NMDA (PCP Site) | 3380[8] |

| Homologous Primary Amine (3a) | Ring and side chain homologue | NMDA (PCP Site) | 1450[8] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological evaluation of this compound and its analogues.

NMDA Receptor Binding Assay (³H-MK-801)

This assay determines the binding affinity of a test compound for the PCP binding site within the NMDA receptor ion channel by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Ki value of this compound and its analogues at the NMDA receptor.

Materials:

-

Test compounds (e.g., this compound)

-

--INVALID-LINK---MK-801 (radioligand)

-

Rat or pig forebrain membrane homogenate (source of NMDA receptors)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine (to open the channel)

-

Non-labeled PCP or MK-801 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation: Forebrains from rats or pigs are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.

-

Assay Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of --INVALID-LINK---MK-801 and varying concentrations of the test compound. The incubation is typically carried out at room temperature for a specified period to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

References

- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexoxadrol: A Technical Guide to a Dissociative Anesthetic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexoxadrol, the dextrorotatory enantiomer of dioxadrol, emerged in the 1960s as a potent dissociative anesthetic.[1][2][3] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the phencyclidine (PCP) binding site within the ion channel.[3][4] While demonstrating significant anesthetic and analgesic properties, its clinical development was ultimately halted due to a high incidence of psychotomimetic side effects, including hallucinations and unpleasant dreams.[3][5] This technical guide provides an in-depth overview of the research on this compound, focusing on its core pharmacology, experimental protocols, and the signaling pathways it modulates.

Core Pharmacology and Mechanism of Action

This compound exerts its effects by binding to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[4] This binding event blocks the influx of Ca2+ ions, which is crucial for the propagation of excitatory neuronal signals.[6][7] The blockade of NMDA receptor activity disrupts normal glutamatergic neurotransmission, leading to a state of "dissociative anesthesia," characterized by profound analgesia, amnesia, and catalepsy, while preserving some autonomic functions.[1][8]

The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[8][9] Upon activation, the channel opens, but at resting membrane potential, it is blocked by a magnesium ion (Mg2+). Depolarization of the neuron dislodges the Mg2+ ion, allowing for cation influx.[8] this compound, as an uncompetitive channel blocker, can only access its binding site when the channel is in an open state.[7][8]

Binding Affinity

The affinity of this compound for the NMDA receptor has been quantified through radioligand binding assays, typically using [3H]-(+)-MK-801, another high-affinity NMDA receptor antagonist.[4] this compound exhibits high affinity for this site, which correlates with its anesthetic potency. In contrast, its enantiomer, Levoxadrol, has a significantly lower affinity, demonstrating the stereoselectivity of the binding site.[4]

Quantitative Data

Table 1: Comparative Binding Affinities (Ki) for the NMDA Receptor (PCP Site)

| Compound | Ki (nM) | Species | Reference |

| This compound | ~69 (in the range of etoxadrol) | Not Specified | [4] |

| Levoxadrol | Significantly lower than this compound | Not Specified | [4] |

| Phencyclidine (PCP) | ~2-5 | Rat | [10] |

| Ketamine | ~500 | Rat | [10] |

| MK-801 (Dizocilpine) | ~5.7 | Not Specified | [11] |

Note: Ki values can vary depending on the specific assay conditions and tissue preparation.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Limited Data)

| Parameter | Value | Species/Conditions | Reference |

| Cmax (Maximum Concentration) | Data not available | ||

| Tmax (Time to Maximum Concentration) | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Bioavailability (F) | Data not available | ||

| Anesthetic ED50 | Data not available | ||

| Psychotomimetic Effect Dose | Data not available |

Despite extensive searches, specific quantitative pharmacokinetic and pharmacodynamic data for this compound from publicly available literature is scarce, likely due to its early discontinuation from clinical development.

Experimental Protocols

NMDA Receptor Binding Assay ([3H]-(+)-MK-801)

This protocol is adapted from standard methodologies for assessing binding to the PCP site of the NMDA receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NMDA receptor by measuring its ability to displace the radioligand [3H]-(+)-MK-801.

Materials:

-

Rat brain cortical membranes (homogenate)

-

[3H]-(+)-MK-801 (radioligand)

-

Unlabeled (+)-MK-801 (for non-specific binding determination)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine (to open the NMDA receptor channel)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, [3H]-(+)-MK-801 (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-(+)-MK-801 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Dissociative Anesthesia in Rodents

This is a generalized protocol for evaluating the anesthetic and behavioral effects of dissociative agents.

Objective: To assess the anesthetic potency and psychotomimetic-like behaviors of a test compound in a rodent model.

Animals: Male Wistar rats or Swiss Webster mice.

Procedure:

-

Acclimation: Acclimate animals to the testing environment to reduce stress-induced variability.

-

Drug Administration: Administer the test compound (this compound) via a relevant route (e.g., intraperitoneal or intravenous) at various doses. Include a vehicle control group.

-

Assessment of Anesthesia:

-

Loss of Righting Reflex (LORR): At timed intervals after administration, place the animal on its back. The inability to right itself within a specified time (e.g., 30 seconds) is considered a positive endpoint for anesthesia.

-

Tail-Pinch Test: Apply a noxious stimulus (e.g., a gentle pinch to the tail) to assess the analgesic effect. Lack of a withdrawal reflex indicates analgesia.

-

-

Assessment of Psychotomimetic-like Behaviors:

-

Locomotor Activity: Place the animal in an open-field arena and track its movement using an automated system. Hyperlocomotion can be an indicator of psychotomimetic effects.

-

Stereotyped Behaviors: Observe and score the presence of repetitive, purposeless behaviors such as head weaving, circling, or gnawing.

-

-

Data Analysis: Determine the dose that produces the desired anesthetic effect in 50% of the animals (ED50) for LORR and analgesia. Quantify and compare the locomotor activity and stereotypy scores across different dose groups.

Visualization of Pathways and Workflows

Signaling Pathway of NMDA Receptor Blockade by this compound

Caption: NMDA receptor antagonism by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for a dissociative anesthetic.

Conclusion

This compound remains a significant pharmacological tool for understanding the structure-activity relationships of NMDA receptor antagonists. Its high affinity and potent dissociative effects underscore the therapeutic potential of targeting the PCP binding site. However, the inseparable nature of its anesthetic and psychotomimetic properties at the doses studied highlights the primary challenge in the development of this class of drugs. Future research in this area may focus on developing ligands with a greater therapeutic index, potentially by modulating specific NMDA receptor subtypes or by designing compounds that exhibit a different kinetic profile at the receptor, thereby separating the desired anesthetic effects from the adverse psychotomimetic outcomes. This guide serves as a foundational resource for researchers aiming to build upon the knowledge gained from the study of this compound and other dissociative anesthetics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANALGESIC AND PSYCHOTOMIMETIC PROPERTIES OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. resources.wfsahq.org [resources.wfsahq.org]

- 11. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity in Action: A Technical Guide to the Contrasting Pharmacological Profiles of Dexoxadrol and Levoxadrol

For Immediate Release

This technical guide provides a comprehensive analysis of the stereospecific effects of dexoxadrol and levoxadrol (B1675189), the enantiomers of the dioxadrolane anesthetic agent. Intended for researchers, scientists, and drug development professionals, this document details the distinct pharmacological profiles of these two isomers, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Stereochemistry plays a pivotal role in pharmacology, with enantiomers of a chiral drug often exhibiting significantly different, and sometimes opposing, physiological effects. This principle is starkly illustrated by the pharmacological divergence of this compound and levoxadrol. This compound, the (S,S)-enantiomer, is a potent dissociative anesthetic, while levoxadrol, the (R,R)-enantiomer, displays a markedly different profile. Understanding these stereospecific differences is crucial for rational drug design and for elucidating the mechanisms of action of related compounds.

This guide will explore the stereoselective interactions of this compound and levoxadrol with their primary molecular targets, their resulting physiological and behavioral effects, and the experimental methodologies used to characterize these properties.

Comparative Pharmacodynamics

The contrasting effects of this compound and levoxadrol stem from their differential affinities for various receptors and ion channels. This compound's actions are primarily mediated by its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, whereas levoxadrol's mechanisms are less definitively characterized but appear to involve potassium channels and potentially opioid systems.

NMDA Receptor Antagonism

This compound is a potent non-competitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[1][2] This action is highly stereoselective, with this compound exhibiting significantly greater affinity for this site than levoxadrol. The blockade of the NMDA receptor by this compound is responsible for its characteristic PCP-like dissociative anesthetic effects.[3] The development of this compound for human use was halted due to these psychotomimetic side effects, which included nightmares and hallucinations.[1]

Sigma Receptor Binding

Potassium Channel Modulation

A key differentiator in the mechanism of action between the two isomers lies in their interaction with potassium channels. This compound is a potent blocker of a voltage-gated potassium channel that is also sensitive to PCP.[3] In contrast, levoxadrol is a very weak blocker of this channel.[3] Interestingly, levoxadrol has been shown to activate a separate potassium channel, an effect that is not observed with this compound.[3] This activation of a distinct potassium channel by levoxadrol may contribute to its unique pharmacological profile.

Opioid System Interaction

Levoxadrol has been reported to produce morphine-like antinociceptive and sedative effects, suggesting a possible interaction with the opioid system.[3] The observation that naloxone, an opioid antagonist, can block the levoxadrol-induced activation of a potassium channel further supports this hypothesis.[3][4] However, direct binding studies providing Ki values for levoxadrol at mu, delta, and kappa opioid receptors are not extensively documented in the literature.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities of this compound and its analogues. A direct comparative study providing Ki values for both this compound and levoxadrol across a range of relevant receptors is notably absent in the published literature, highlighting a gap in the current understanding of these compounds.

| Compound | Receptor/Site | Radioligand | Tissue Source | Ki (nM) | Reference |

| (2S,4S)-1,3-dioxolane analogue of this compound | NMDA (PCP Site) | [3H]-(+)-MK-801 | Not Specified | 69 | [2] |

Note: The Ki value for the this compound analogue is reported to be in the same range as this compound itself.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and levoxadrol.

NMDA Receptor (PCP Site) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP site of the NMDA receptor.

4.1.1 Materials

-

Radioligand: [3H]-(+)-MK-801 or [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine)

-

Membrane Preparation: Rat cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM PCP or unlabeled MK-801

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

4.1.2 Procedure

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding)

-

50 µL of non-specific binding control (for non-specific binding)

-

50 µL of various concentrations of the test compound (this compound or levoxadrol)

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation (typically 100-200 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Dissociative Anesthetic Effects

This protocol outlines a method for assessing the PCP-like behavioral effects of compounds in rodents.

4.2.1 Materials

-

Animals: Male Wistar rats or Swiss Webster mice.

-

Test Compounds: this compound, levoxadrol, or saline control.

-

Apparatus: Open-field arena.

-

Behavioral Scoring Software: To record and analyze locomotor activity, stereotypy, and ataxia.

4.2.2 Procedure

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place each animal in the open-field arena for a 30-minute habituation period.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.

-

Behavioral Observation: Immediately after injection, return the animal to the open-field arena and record its behavior for a set period (e.g., 60 minutes).

-

Scoring: Score the following behaviors:

-

Locomotor activity: Total distance traveled, rearing frequency.

-

Stereotypy: Repetitive, purposeless movements such as head weaving or circling.

-

Ataxia: Motor incoordination, assessed by gait abnormalities or inability to maintain balance.

-

-

Data Analysis: Compare the behavioral scores of the drug-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

The following diagrams illustrate key concepts related to the stereospecific effects of this compound and levoxadrol.

Caption: Logical relationship of Dioxadrol enantiomers to their primary molecular targets.

Caption: Experimental workflow for an NMDA receptor binding assay.

References

- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psychotomimetic sigma-ligands, this compound and phencyclidine block the same presynaptic potassium channel in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Psychoactive Properties of Dexoxadrol

For Research, Scientific, and Drug Development Professionals

Abstract

Dexoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with dissociative anesthetic properties. Developed initially as an analgesic, its clinical progression was halted due to significant psychoactive side effects, including hallucinations and nightmares. This technical guide provides a comprehensive overview of the psychoactive properties of this compound, focusing on its pharmacology, receptor binding affinity, and behavioral effects. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key molecular and procedural pathways to serve as a resource for researchers and drug development professionals.

Introduction

This compound, chemically (2S)-2-[(4S)-2,2-Di(phenyl)-1,3-dioxolan-4-yl]piperidine, is the dextrorotatory enantiomer of Dioxadrol. It belongs to the class of dissociative anesthetics and shares pharmacological similarities with phencyclidine (PCP). Its primary mechanism of action is the blockade of the NMDA receptor ion channel by binding to the PCP site located within the channel pore. This interaction is stereoselective, with this compound displaying significantly higher affinity for this site than its levorotatory counterpart, levoxadrol. The profound psychoactive effects of this compound, which ultimately led to its discontinuation for clinical use as an analgesic, make it a subject of significant interest for understanding the neurobiology of NMDA receptor antagonism and the structural basis of dissociative states.

Pharmacology and Mechanism of Action

This compound's principal pharmacological effect is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. By binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, this compound blocks the influx of Ca²⁺ ions, thereby inhibiting receptor activation. This action disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects.

Receptor Binding Affinity

The affinity of this compound for the PCP binding site of the NMDA receptor and its selectivity over other receptors, such as sigma receptors, have been quantified in various radioligand binding assays.

| Compound | Receptor Site | Kᵢ (nM) | Radioligand | Tissue Source | Reference |

| This compound analogue (15a, racemate) | NMDA (PCP Site) | 470 | Not Specified | Not Specified | [1] |

| This compound analogue (17d, WMS-2508) | NMDA (PCP Site) | 44 | Not Specified | Not Specified | [1] |

| This compound analogue ((2S,4S)-13b) | NMDA (PCP Site) | 69 | [³H]-(+)-MK-801 | Not Specified | [2] |

| This compound analogue (2a) | NMDA (PCP Site) | 3380 | Not Specified | Not Specified | [3] |

| This compound analogue (3a) | NMDA (PCP Site) | 1450 | Not Specified | Not Specified | [3] |

| This compound analogue (2e) | Sigma-1 | High Affinity | Not Specified | Not Specified | [3] |

Note: The table includes Ki values for this compound analogues as direct, comparable values for this compound were not consistently available across the literature reviewed. The affinity is noted to be in a similar range to the parent compound in some studies.

Signaling Pathway

The antagonism of the NMDA receptor by this compound disrupts the normal signaling cascade initiated by glutamate and a co-agonist (glycine or D-serine). The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by this compound.

Behavioral Effects

The psychoactive properties of this compound have been characterized in various animal models, where it produces behavioral changes consistent with its dissociative anesthetic classification.

Drug Discrimination Studies

In drug discrimination paradigms, animals are trained to distinguish between the effects of a specific drug and a placebo. These studies are valuable for assessing the subjective effects of novel compounds. In monkeys, this compound has been shown to produce discriminative stimulus effects similar to other dissociative anesthetics.[4]

Locomotor Activity

Pharmacokinetics

A comprehensive search of publicly available literature did not yield specific in vivo pharmacokinetic data for this compound in common laboratory animal models such as rats. Studies on the similarly named but structurally and functionally distinct compound, dexamethasone (B1670325), are numerous but not relevant to this compound.[5][6][7] The lack of pharmacokinetic data, including parameters such as half-life, bioavailability, volume of distribution, and clearance, represents a significant gap in the understanding of this compound's in vivo disposition and its translation to clinical effects. This area warrants further investigation to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor (PCP Site)

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the PCP site of the NMDA receptor using a competitive radioligand binding assay with [³H]-(+)-MK-801.

Protocol Steps:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-MK-801, and varying concentrations of the unlabeled test compound (this compound). To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A general overview of a potential synthetic pathway is provided below. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is recommended to consult the primary literature.[7]

Conclusion

This compound is a potent NMDA receptor antagonist with significant psychoactive effects that have precluded its clinical use as an analgesic. Its high affinity for the PCP binding site within the NMDA receptor ion channel underlies its dissociative properties. While its receptor binding profile is relatively well-characterized, a notable gap exists in the publicly available literature regarding its in vivo pharmacokinetic properties. Further research, particularly in the area of pharmacokinetics, is necessary for a complete understanding of the disposition of this compound and its relationship to its profound psychoactive effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the pharmacology of this compound and other NMDA receptor antagonists.

References

- 1. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus and reinforcing properties of etoxadrol and this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Dexoxadrol's Affinity for the PCP Site of the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dexoxadrol's binding affinity for the phencyclidine (PCP) site located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. This compound, a dioxolane derivative, is a known NMDA receptor antagonist that exhibits a high affinity for this site, which is a critical target in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] This document details the quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogues for the PCP site of the NMDA receptor is typically determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a key metric derived from these experiments, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

| Compound | Kᵢ (nM) | Radioligand | Tissue Source | Reference |

| (2S,4S)-13b (this compound analogue) | 69 | [³H]-(+)-MK-801 | Not Specified | [3] |

| (rac)-15a (4-oxo-dexoxadrol analogue) | 470 | Not Specified | Not Specified | [4] |

| WMS-2508 (17d, this compound analogue) | 44 | Not Specified | Not Specified | [5] |

| Primary amine this compound analogue (2a) | 3380 | Not Specified | Not Specified | [6] |

| Primary amine this compound analogue (3a) | 1450 | Not Specified | Not Specified | [6] |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the PCP site is primarily achieved through competitive radioligand binding assays.[7] The following protocol is a synthesized representation of standard methodologies described in the literature.[8][9][10]

Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Test Compound: this compound

-

Radioligand: Typically [³H]MK-801 or [³H]TCP (tritium-labeled dizocilpine (B47880) or tenocyclidine), high-affinity ligands for the PCP site.[3][8][11]

-

Tissue Source: Rat brain cortical membranes, which are a rich source of NMDA receptors.[8][9]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Ice-cold binding buffer.[9]

-

Non-specific Binding Control: A high concentration of a known non-labeled PCP site ligand (e.g., 10 µM PCP or MK-801).[8][9]

-

Scintillation Cocktail

-

Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, liquid scintillation counter.[8][9]

Procedure:

-

Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Wells containing the membrane preparation and the radioligand.

-

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of the non-labeled PCP site ligand.[8]

-

Test Compound: Wells containing the membrane preparation, the radioligand, and serial dilutions of this compound.

-

-

Incubation: Add the diluted membrane preparation, radioligand (at a concentration close to its Kd value, typically 1-5 nM), and test compound solutions to the wells. The final assay volume is typically 150-250 µL. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8][10]

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8][10]

-

Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. The raw data will be in counts per minute (CPM).[8]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

NMDA Receptor Signaling Pathway and this compound's Site of Action

Caption: NMDA receptor signaling and this compound's binding site.

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[8][12] For the channel to open, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[8] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the postsynaptic membrane removes this Mg²⁺ block, allowing for the influx of calcium ions (Ca²⁺) upon agonist and co-agonist binding.[8]

This compound, like phencyclidine (PCP), acts as a non-competitive antagonist by binding to a specific site located within the ion channel of the NMDA receptor, known as the PCP site.[1][2][11][13][14] By binding to this site, this compound physically obstructs the channel, preventing the influx of Ca²⁺ even when glutamate and glycine are bound and the Mg²⁺ block is removed. This action effectively inhibits the downstream signaling cascades that are normally initiated by NMDA receptor activation.[15] This mechanism of action underlies the anesthetic, analgesic, and psychotomimetic effects observed with this compound and other PCP site ligands.[1][2]

References

- 1. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and NMDA-receptor affinity of ring and side chain homologous this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, function, and pharmacology of NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phencyclidine - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

The Nexus of Dissociation: A Technical Guide to Dexoxadrol and its Relationship with Phencyclidine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacological relationship between dexoxadrol and phencyclidine (PCP) analogues. Both classes of compounds are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a common site within the receptor's ion channel, often referred to as the "PCP site".[1][2] This interaction is the primary mechanism underlying their characteristic dissociative anaesthetic, analgesic, and psychotomimetic effects.[3][4] Despite their structural differences—this compound being a dioxolane derivative and PCP an arylcyclohexylamine—they exhibit a fascinating convergence in their molecular mechanism of action and pharmacological profile.[2][5] This document will elucidate the structure-activity relationships, comparative receptor affinities, and the downstream signaling consequences of NMDA receptor antagonism by these compounds. Detailed experimental protocols for receptor binding assays and a representative synthetic scheme are provided to facilitate further research in this area.

Introduction: A Shared Target, Divergent Scaffolds

Phencyclidine, first synthesized in the 1950s, was initially investigated as a surgical anaesthetic but its clinical use was curtailed due to the emergence of severe psychotomimetic side effects, including hallucinations and delirium.[1][3] This led to the exploration of numerous analogues in an attempt to separate the desirable anaesthetic and analgesic properties from the undesirable psychoactive effects.

In a parallel vein, this compound and its related compound etoxadrol were developed in the mid-1960s as potential analgesics and anaesthetics.[4] Clinical evaluation of these compounds was also halted due to similar adverse effects such as nightmares and hallucinations.[3][4] Subsequent research revealed that both PCP and this compound exert their effects by binding to a specific site within the ion channel of the NMDA receptor, thus acting as non-competitive antagonists.[1][6] This shared molecular target forms the basis of their pharmacological relationship.

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[7] It requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[8] Upon activation, the channel opens, allowing the influx of Ca2+ ions, which triggers a cascade of downstream signaling events. This compound and PCP analogues physically block this ion channel, preventing ion flux and thereby dampening glutamatergic neurotransmission.[7]

Structure-Activity Relationships and Receptor Affinity

The affinity of this compound and PCP analogues for the PCP binding site of the NMDA receptor is highly dependent on their stereochemistry and the nature of their substituents.

This compound and its Analogues

Structure-activity relationship (SAR) studies of this compound have revealed several key features for high affinity binding to the NMDA receptor:

-

Stereochemistry: The (S,S)-configuration of this compound is crucial for its high affinity. Its enantiomer, levoxadrol, is significantly less active at the PCP site.[5]

-

Acetal (B89532) Substituents: High affinity is generally observed in compounds with two phenyl groups or one phenyl and a small alkyl group (e.g., ethyl, propyl) at the acetal center of the dioxolane ring.[2][6][9]

-

Piperidine (B6355638) Ring: While the piperidine moiety is present in this compound, studies have shown that it can be replaced with simpler aminoalkyl substructures without a complete loss of affinity.[6] Primary amines often exhibit the highest affinity, whereas tertiary amines tend to have lower affinity.[2]

-

Dioxolane Ring: At least one of the oxygen atoms in the dioxolane ring is essential for potent receptor interaction.[6]

Phencyclidine and its Analogues

The SAR of PCP analogues has been extensively studied, with the following observations:

-

Aromatic Ring: The electron density of the aromatic ring is critical. Electron-donating or weakly electron-withdrawing substituents on the phenyl ring generally maintain or enhance activity, while strongly electron-withdrawing groups diminish it.[5] Replacing the phenyl ring with a bioisosteric aromatic ring, such as a thienyl group (as in tenocyclidine, TCP), can increase potency.[10]

-

Cycloalkyl Ring: The cyclohexane (B81311) ring is optimal for activity. Both smaller and larger cycloalkyl rings generally lead to a decrease in potency.[11]

-

Amine Moiety: The piperidine ring can be replaced with other cyclic amines, such as pyrrolidine (B122466) (in rolicyclidine, PCPy), with retained or even enhanced activity.[10] N-alkylation of the piperidine nitrogen can alter potency but does not abolish activity.[5]

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki values) of this compound, PCP, and a selection of their analogues for the PCP binding site on the NMDA receptor. The data is compiled from various in vitro radioligand binding studies.

| Compound | Chemical Class | Ki (nM) | Reference Compound | Radioligand |

| This compound | Dioxolane | 44 - 69 | - | --INVALID-LINK---MK-801, [3H]-TCP |

| PCP (Phencyclidine) | Arylcyclohexylamine | 54.3 | - | [3H]-TCP |

| Etoxadrol | Dioxolane | ~69 | - | --INVALID-LINK---MK-801 |

| (2S,4S)-13b | Dioxolane Analogue | 69 | This compound | --INVALID-LINK---MK-801 |

| TCP (Tenocyclidine) | Arylcyclohexylamine | ~25 | PCP | [3H]-TCP |

| PCPy (Rolicyclidine) | Arylcyclohexylamine | Potent | PCP | Not Specified |

| Ketamine | Arylcyclohexylamine | 200 - 3000 | - | [3H]-TCP |

| MK-801 (Dizocilpine) | Dibenzocycloalkenimine | 5.7 | - | [3H]-TCP |

| 4-F-PCP | Arylcyclohexylamine | 23 (IC50) | Ketamine | [3H]-TCP |

| 3-MeO-PCP | Arylcyclohexylamine | High Affinity | PCP | Not Specified |

| 4-MeO-PCP | Arylcyclohexylamine | High Affinity | PCP | Not Specified |

| Methoxetamine | Arylcyclohexylamine | 337 | MK-801 | [3H]-TCP |

| 15a (racemate) | 4-Oxo-dexoxadrol Analogue | 470 | - | Not Specified |

| 17d (WMS-2508) | 4-Hydroxy-dexoxadrol Analogue | 44 | - | Not Specified |

Experimental Protocols

NMDA Receptor Binding Assay ([³H]TCP Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]thienyl cyclohexylpiperidine ([³H]TCP).

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]TCP (specific activity ~40-60 Ci/mmol), diluted in assay buffer to a final concentration of 1-5 nM.

-

Non-specific Binding Control: 10 µM PCP or 10 µM MK-801.

-

Membrane Preparation: Rat cortical membranes homogenized in assay buffer (0.2-0.5 mg/mL protein).

-

Test Compounds: Serial dilutions in assay buffer.

-

96-well filter plates with glass fiber filters (e.g., Millipore Multiscreen).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM PCP solution.

-

Test Compound: 25 µL of each dilution of the test compound.

-

-

Add Membranes: Add 100 µL of the diluted rat cortical membrane preparation to each well.

-

Add Radioligand: Add 25 µL of the diluted [³H]TCP solution to each well. The final assay volume is 150 µL.

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add scintillation fluid to each well and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB counts per minute (CPM) from the average total binding CPM.

-

For each test compound concentration, calculate the percentage of specific binding inhibited.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Synthesis of this compound

The asymmetric synthesis of this compound can be achieved from D-mannitol. The following is a summary of a published synthetic route.[11]

Key Steps:

-

Preparation of Diol (2): D-mannitol is reacted with benzophenone (B1666685) dimethyl ketal to yield the corresponding diol.

-

Oxidative Cleavage: The diol is subjected to oxidative cleavage with lead tetraacetate to afford the crude aldehyde (3).

-

Imine Formation: The crude aldehyde is immediately treated with 3-buten-1-amine (B1219720) to form the imine (4).

-

Diastereoselective Addition: A highly diastereoselective addition of vinylmagnesium bromide to the imine (4) yields the amino ketal derivative (5). The desired anti-diastereoisomer is isolated by column chromatography.

-

Ring-Closing Metathesis: The amino ketal (5) undergoes a ring-closing metathesis reaction to form the piperidine ring, yielding the protected this compound precursor.

-

Deprotection: Removal of the protecting groups affords the final product, (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine (this compound).

Visualizations of Pathways and Workflows

NMDA Receptor Signaling and Antagonist Action

Caption: NMDA receptor activation and blockade by this compound/PCP.

Experimental Workflow for NMDA Receptor Binding Assay

Caption: Workflow for a competitive NMDA receptor binding assay.

Simplified Asymmetric Synthesis of this compound

Caption: Key stages in the asymmetric synthesis of this compound.

Downstream Signaling Consequences of NMDA Receptor Blockade

The blockade of NMDA receptors by this compound and PCP analogues leads to complex downstream signaling events. While the immediate effect is a reduction in Ca2+ influx, this can paradoxically lead to a surge in glutamate release in certain brain regions, such as the prefrontal cortex. This glutamate surge is thought to activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn triggers a series of intracellular signaling cascades implicated in synaptic plasticity.

Key signaling pathways affected by NMDA receptor antagonists include:

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: NMDA receptor blockade can lead to an increase in the expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

-

Mammalian Target of Rapamycin (mTOR) Pathway: The activation of AMPA receptors can lead to the stimulation of the mTOR signaling pathway, which is a key regulator of protein synthesis and is thought to be involved in the rapid antidepressant effects of some NMDA receptor antagonists like ketamine.

-

Glycogen Synthase Kinase 3 (GSK-3) Pathway: NMDA receptor antagonists can also modulate the activity of GSK-3, an enzyme involved in a wide range of cellular processes, including neuronal plasticity and mood regulation.

The interplay of these signaling pathways is an active area of research and is believed to underlie the diverse pharmacological effects of NMDA receptor antagonists, from their dissociative and psychotomimetic properties to their potential as rapid-acting antidepressants.

Conclusion

This compound and phencyclidine analogues, despite their distinct chemical scaffolds, represent a compelling example of convergent pharmacology. Their shared ability to non-competitively antagonize the NMDA receptor by binding to the PCP site within the ion channel dictates their similar pharmacological profiles. The extensive structure-activity relationship studies have provided a clear understanding of the molecular features required for high-affinity binding to this site. The elucidation of the downstream signaling consequences of NMDA receptor blockade continues to open new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working on the modulation of the NMDA receptor and the exploration of the therapeutic potential of its antagonists.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Relationships between the structure of this compound and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. Synthesis and NMDA receptor affinity of this compound analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from this compound and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

In Vivo Effects of Dexoxadrol on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest in neuropharmacology due to its distinct dissociative anesthetic properties, similar to phencyclidine (PCP).[1][2][3] Developed initially for its analgesic and anesthetic potential, its clinical advancement was halted because of significant psychotomimetic side effects, including nightmares and hallucinations.[2][3] This technical guide provides a comprehensive overview of the known in vivo effects of this compound on the central nervous system (CNS). It consolidates available preclinical data, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of NMDA receptor antagonists and the development of novel CNS-acting therapeutic agents.

Introduction

This compound is the dextrorotatory isomer of dioxadrol (B1208953) and functions as a non-competitive antagonist at the NMDA receptor, binding with high affinity to the phencyclidine (PCP) site within the ion channel.[1][2] This mechanism of action underlies its profound effects on the central nervous system, which include analgesia, anesthesia, and significant behavioral alterations.[2] Understanding the in vivo consequences of this compound's interaction with the NMDA receptor is crucial for elucidating the role of glutamatergic pathways in various physiological and pathological states. Despite its discontinued (B1498344) clinical development, this compound remains a valuable pharmacological tool for investigating the complexities of NMDA receptor function and its downstream signaling cascades.

Quantitative Data Presentation

Table 1: Locomotor Activity in Rodents

| Species/Strain | Dose (mg/kg) | Route of Administration | Observation Period (min) | % Change in Locomotion | Reference |

| Data Not Available |

Table 2: Drug Discrimination in Primates

| Species | Training Drug (Dose, mg/kg) | Test Drug (this compound Dose, mg/kg) | % Drug-Lever Responding | Reference |

| Data Not Available |

Table 3: In Vivo Neurochemical Effects (Microdialysis)

| Brain Region | Analyte | Dose (mg/kg) | Route of Administration | % Change from Baseline | Reference |

| Data Not Available |

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the in vivo CNS effects of this compound. These are based on established procedures for characterizing NMDA receptor antagonists.

Assessment of Locomotor Activity

Objective: To quantify the effects of this compound on spontaneous locomotor activity in rodents.

Materials:

-

Test animals (e.g., male Sprague-Dawley rats, 250-300g)

-

This compound hydrochloride

-

Vehicle (e.g., sterile 0.9% saline)

-

Open field activity chambers equipped with infrared beams or video tracking software

-

Syringes and needles for administration

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment. The open field chambers should be cleaned thoroughly between subjects.

-

Drug Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). A range of doses should be used to establish a dose-response relationship.

-

Data Collection: Immediately after administration, place the animal in the center of the open field chamber. Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity of this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination Assay

Objective: To determine if the subjective effects of this compound are similar to those of other known drugs of abuse, such as PCP or ketamine.

Materials:

-

Test animals trained to discriminate a reference drug (e.g., rhesus monkeys)

-

This compound hydrochloride

-

Training drug (e.g., phencyclidine)

-

Vehicle (e.g., sterile 0.9% saline)

-

Operant conditioning chambers with two response levers and a mechanism for reinforcement delivery (e.g., food pellets).

Procedure:

-

Training: Train animals to press one lever after administration of the training drug and a second lever after administration of the vehicle to receive a reinforcer. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).

-

Test Sessions: Once the discrimination is established, test sessions with this compound are conducted. Various doses of this compound are administered, and the animal's choice of lever is recorded. The percentage of responses on the drug-appropriate lever is the primary dependent measure.

-

Data Analysis: A dose-response curve for this compound is generated. Full generalization is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

Materials:

-

Test animals (e.g., freely moving rats) with stereotaxically implanted microdialysis probes in a target brain region (e.g., prefrontal cortex or striatum).

-

This compound hydrochloride

-

Vehicle (e.g., sterile artificial cerebrospinal fluid - aCSF)

-

Microdialysis pump, fraction collector, and analytical system (e.g., HPLC with electrochemical detection).

Procedure:

-

Probe Implantation and Recovery: Surgically implant a microdialysis guide cannula into the target brain region. Allow animals to recover for several days before the experiment.

-

Baseline Collection: On the day of the experiment, insert the microdialysis probe and begin perfusion with aCSF. Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration. Analyze the samples for the concentration of neurotransmitters of interest (e.g., dopamine, glutamate).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels. Compare the effects of this compound to those of a vehicle control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by NMDA receptor antagonism and a typical experimental workflow for studying the in vivo effects of this compound.

Conclusion

This compound serves as a classic example of a potent NMDA receptor antagonist with significant, multifaceted effects on the central nervous system. While its clinical utility was ultimately limited by its psychotomimetic properties, it remains a critical tool for preclinical research into the glutamatergic system. The notable absence of comprehensive, publicly available quantitative in vivo data for this compound highlights a significant gap in the historical literature. This guide provides a framework for future studies by outlining standardized experimental protocols and data presentation formats. Further rigorous investigation is warranted to fully characterize the in vivo dose-effect relationships of this compound on behavior, neurochemistry, and electrophysiology. Such data would not only enhance our understanding of this specific compound but also contribute valuable knowledge to the broader field of NMDA receptor pharmacology and the development of safer, more effective CNS therapeutics.

References

- 1. NMDA glutamate receptor role in the development of context-dependent and independent sensitization of the induction of stereotypy by amphetamine or apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discriminative stimulus and reinforcing properties of etoxadrol and this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of kappa agonists and this compound on the acquisition of conditional discriminations in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]